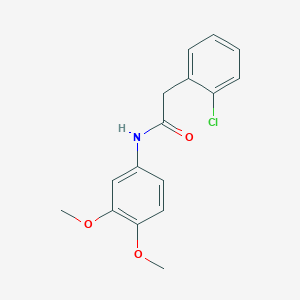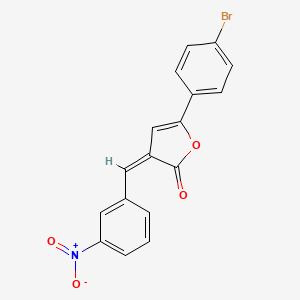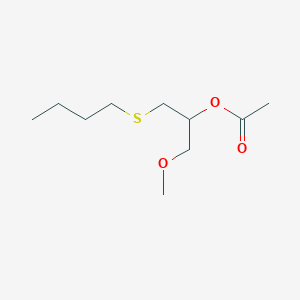
2-(2-chlorophenyl)-N-(3,4-dimethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(2-chlorophenyl)-N-(3,4-dimethoxyphenyl)acetamide” is a chemical compound with a molecular formula of C15H16ClNO2 . It is used in various chemical reactions and has potential applications in different fields .
Synthesis Analysis
The synthesis of this compound can involve various chemical reactions. For instance, it can be synthesized through the condensation reaction between 1,2-phenylenediamine and 2-chloro-3’,4’-dimethoxybenzil in boiling acetic acid . Another method involves the catalytic protodeboronation of pinacol boronic esters utilizing a radical approach .Molecular Structure Analysis
The compound crystallizes in the monoclinic space group P 2 1 / a with cell parameters a = 10.9500 (7)Å, b = 10.9670 (7)Å, c = 11.0740 (7)Å and Z = 4 . The structure exhibits intermolecular hydrogen bonding of the type C-H···O. The dimer structure is observed in the molecular packing diagram .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For example, it can undergo catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Aplicaciones Científicas De Investigación
- Notably, compounds b22 and b29 exhibited higher activity levels than etoposide, a well-known anticancer drug. Compound b29 also demonstrated a favorable selectivity index (SI) compared to non-tumoral human cell lines .
- The compound crystallizes in a monoclinic space group, revealing its structural arrangement. Intermolecular hydrogen bonding interactions contribute to its stability .
- Molecular docking studies identified a gallocatechin analogue, (2R,3R)-2-(3,4-dihydroxyphenyl)chroman-3-yl-3,4,5-trihydroxy benzoate , as a potential inhibitor of multiple SARS-CoV-2 targets. Further molecular dynamics simulations confirmed its stability .
- Chalcones play a crucial role in flavonoid biosynthesis. As intermediates, they contribute to the medicinal value of various herbs. Their ease of preparation and potential for oral administration make them attractive candidates for drug discovery .
- Chalcones, including our compound, have been investigated for their anti-inflammatory effects. These compounds may modulate inflammatory pathways, making them relevant in treating inflammatory conditions .
Anticancer Activity
Crystal Structure Studies
Potential SARS-CoV-2 Inhibition
Flavonoid Biosynthesis Intermediates
Anti-Inflammatory Properties
Antioxidant and Antimicrobial Activities
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-N-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-20-14-8-7-12(10-15(14)21-2)18-16(19)9-11-5-3-4-6-13(11)17/h3-8,10H,9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOQXPGYVYFCCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CC2=CC=CC=C2Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-(3,4-dimethoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-({4-[4-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)benzoate](/img/structure/B5215533.png)
![2-[5-(3-bromo-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5215535.png)
![N-[1-(4-ethyl-5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-4-methoxybenzamide](/img/structure/B5215537.png)
![2-[3-oxo-1-phenyl-3-(1-piperazinyl)propyl]phenol](/img/structure/B5215544.png)
![2-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B5215549.png)
![1-(3-methoxybenzyl)-4-{[2-(methylamino)-3-pyridinyl]carbonyl}-2-piperazinone trifluoroacetate](/img/structure/B5215556.png)
![N-(3-acetylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5215561.png)
![N-[2-(acetylamino)phenyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B5215574.png)

![2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-1,4-dimethylbenzene](/img/structure/B5215585.png)


![N-{2-[(2-chlorobenzyl)thio]ethyl}-3,4-dimethoxybenzamide](/img/structure/B5215609.png)
![1-(3-chlorophenyl)-4-[2-(methylthio)benzoyl]piperazine](/img/structure/B5215610.png)